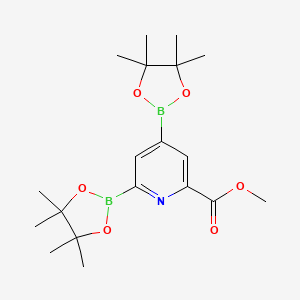
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is an organic compound with the chemical formula C18H27B2NO6. This compound is known for its unique structure, which includes two boronate ester groups attached to a picolinate core. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4,6-dibromo-2-picolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often crystallized to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronate ester groups.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Acids/Bases: Used for hydrolysis reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronate ester groups.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
科学研究应用
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves the activation of the boronate ester groups, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide. The boronate ester groups can also undergo oxidation or hydrolysis, leading to the formation of boronic acids or carboxylic acids, respectively.
相似化合物的比较
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is unique due to its dual boronate ester groups and picolinate core. Similar compounds include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a single boronate ester group attached to a benzoate core.
4,6-bis(methyl-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Features a pyrimidine core with two boronate ester groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester group attached to a pyrazole core.
These compounds share similar reactivity but differ in their core structures and the number of boronate ester groups, which can influence their applications and reactivity in chemical reactions.
属性
CAS 编号 |
1025718-88-0 |
|---|---|
分子式 |
C19H29B2NO6 |
分子量 |
389.1 g/mol |
IUPAC 名称 |
methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29B2NO6/c1-16(2)17(3,4)26-20(25-16)12-10-13(15(23)24-9)22-14(11-12)21-27-18(5,6)19(7,8)28-21/h10-11H,1-9H3 |
InChI 键 |
WMXVJSBGAPCMKJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
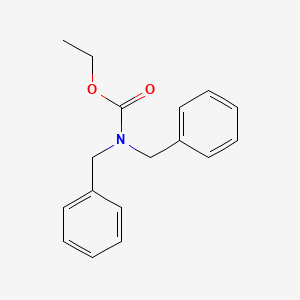
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
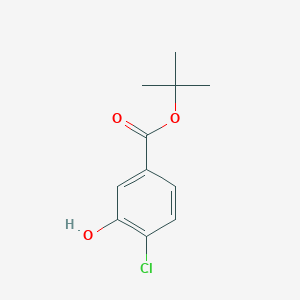

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
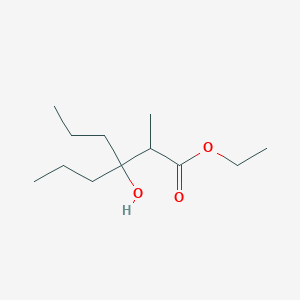
![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
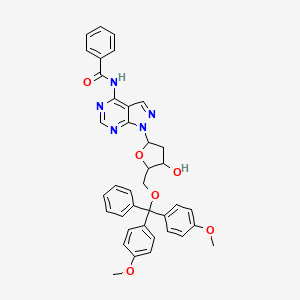
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
